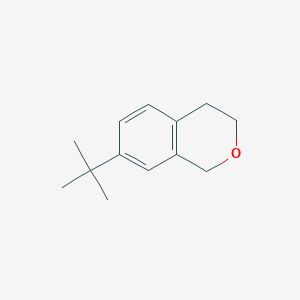

7-(tert-Butyl)isochroman

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

7-tert-butyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8H,6-7,9H2,1-3H3 |

InChI Key |

HUXAIVKKWYWJIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCOC2)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 7 Tert Butyl Isochroman Moiety

Electrophilic Aromatic Substitution Reactions on the Benzo-Fused Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org In 7-(tert-butyl)isochroman, the benzene (B151609) ring is the primary site for such transformations.

Regioselectivity and Electronic Effects of the Isochroman (B46142) System

The isochroman moiety itself influences the regioselectivity of electrophilic attack on the fused benzene ring. The oxygen atom in the heterocyclic ring possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

This electron-donating effect is primarily directed to the ortho and para positions relative to the ether linkage. In the case of the isochroman system, this corresponds to the C-6 and C-8 positions. Therefore, the isochroman group is considered an activating and ortho, para-directing substituent for electrophilic aromatic substitution.

Influence of the tert-Butyl Substituent

The tert-butyl group at the 7-position is an alkyl group and, as such, is also an activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through an inductive effect, further enhancing the ring's reactivity. Alkyl groups are also ortho, para-directing.

However, the most significant influence of the tert-butyl group is its steric bulk. This large group physically hinders access to the adjacent ortho position (C-8). Consequently, electrophilic attack is sterically favored at the less hindered para position relative to the tert-butyl group, which is the C-5 position, and the other ortho position, C-6.

The interplay between the electronic directing effects of the isochroman system and the steric hindrance of the tert-butyl group determines the final regiochemical outcome of electrophilic aromatic substitution reactions. Generally, substitution is expected to occur preferentially at the C-5 and C-6 positions. The precise ratio of products would depend on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts alkylation, the use of a bulky electrophile would further favor substitution at the less sterically hindered position. rsc.org

Below is a table summarizing the expected major products of common electrophilic aromatic substitution reactions on this compound based on these directing effects.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-(tert-Butyl)-5-nitroisochroman and 7-(tert-Butyl)-6-nitroisochroman |

| Halogenation | Br₂, FeBr₃ | 7-(tert-Butyl)-5-bromoisochroman and 7-(tert-Butyl)-6-bromoisochroman |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-(tert-Butyl)-5-acylisochroman and 7-(tert-Butyl)-6-acylisochroman |

Reactions of the Isochroman Heterocyclic Ring System

The heterocyclic portion of this compound also exhibits characteristic reactivity, primarily involving ring-opening and redox reactions.

Ring-Opening and Ring-Closing Reactions

The ether linkage in the isochroman ring can be cleaved under certain conditions. Acid-catalyzed ring-opening reactions can occur, particularly with strong acids, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles. For example, treatment with hydrogen halides (HBr or HI) could lead to the opening of the ring to form a halo-substituted phenethyl alcohol derivative.

Conversely, isochroman systems can be synthesized through ring-closing reactions, often via an oxa-Pictet-Spengler type reaction involving a β-phenylethanol derivative and an aldehyde or its equivalent. nih.gov

Oxidation and Reduction Pathways

The isochroman ring can undergo oxidation at the benzylic C-1 position. Oxidizing agents can introduce a carbonyl group at this position, leading to the formation of a lactone.

Reduction of the isochroman system is less common but can be achieved under specific conditions. Catalytic hydrogenation, for instance, could potentially saturate the aromatic ring, although this would require harsh conditions. More selective reductions might target specific functional groups introduced onto the molecule.

Derivatization Strategies via the tert-Butyl Group and Adjacent Positions

The tert-butyl group itself is generally unreactive towards many reagents. However, its presence directs functionalization to other parts of the molecule. As discussed, it plays a key role in the regioselectivity of electrophilic aromatic substitution.

Derivatization can also be achieved at the benzylic positions of the isochroman ring (C-1 and C-4) if appropriate functional groups are introduced. For example, if a hydroxyl group were present at C-1, it could be further functionalized.

While direct derivatization of the tert-butyl group is challenging, reactions can be performed on functional groups introduced onto the aromatic ring. For example, a nitro group introduced at the C-5 or C-6 position could be reduced to an amine, which could then undergo a wide range of further reactions.

Aliphatic Functionalization

The aliphatic portion of the isochroman core, specifically the benzylic C1 position, is a primary site for functionalization due to the adjacent oxygen atom which can stabilize reactive intermediates. While direct aliphatic functionalization of this compound itself is not extensively documented in dedicated studies, general methodologies for isochroman C(sp³)–H activation are applicable.

Organocatalytic approaches have emerged as powerful tools for the C(sp³)–H functionalization of isochromans. For instance, the use of 9-amino-9-deoxy-epi-quinine (AZADOL) as an organocatalyst has been shown to facilitate the coupling of isochromans with a variety of nucleophiles in excellent yields under practical conditions. researchgate.net This method, along with other transition-metal-free cross-coupling reactions, provides a pathway to introduce new substituents at the C1 position. researchgate.net

Another notable transformation is the selective formation of C–N and C=N bonds through C(sp³)–H activation of isochroman in the presence of di-tert-butyl peroxide (DTBP) as an oxidant. By controlling the amount of the oxidant, the reaction can be directed towards the formation of either C–N (amine or amide) or C=N (imidate) products.

Iron and copper catalysis have also been employed for the direct functionalization of the isochroman skeleton. These methods facilitate the coupling of isochromans with various nucleophiles, including electron-rich arenes, expanding the toolkit for creating diversity at the C1 position.

It is important to note that while these methods have been demonstrated for the general isochroman scaffold, the steric bulk of the 7-tert-butyl group in this compound would likely influence the reaction rates and yields. The precise impact of this substituent on the efficiency and regioselectivity of these aliphatic functionalization reactions warrants further investigation.

Remote Functionalization Approaches

Remote functionalization, the selective modification of a C-H bond distant from an initial functional group, presents a significant challenge in organic synthesis. For the this compound moiety, this could involve functionalization of the aromatic ring or the tert-butyl group itself, directed by the isochroman core.

While specific examples of remote functionalization starting from the isochroman ring of this compound are scarce, general strategies for aromatic C-H functionalization could be envisioned. Thianthrenation, for instance, allows for the highly selective functionalization of complex arenes, installing a versatile thianthrenium salt that can be further transformed. researchgate.net The application of such methods to this compound could provide a route to functionalize the aromatic ring at positions electronically favored and sterically accessible. The directing effect of the isochroman ether oxygen and the steric hindrance of the tert-butyl group would be key factors in determining the outcome of such reactions.

Direct functionalization of the tert-butyl group itself is another avenue for remote functionalization. Although challenging due to the high C-H bond dissociation energy, advancements in catalysis have made this feasible. For example, regioselective (thio)carbamoylation of 2,7-di-tert-butylpyrene (B1295820) at the 1-position has been achieved using trifluoromethanesulfonic acid, demonstrating that even sterically hindered positions on a polycyclic aromatic system can be selectively functionalized. beilstein-journals.org Similar acid-promoted electrophilic substitutions on the aromatic ring of this compound could be explored.

Interaction with Organometallic Reagents and Catalysts

The potential of this compound and its derivatives to act as ligands for organometallic complexes opens up possibilities for their application in catalysis. The oxygen atom of the isochroman ether and potentially modified functionalities on the aromatic ring or aliphatic part could serve as coordination sites.

Ligand Design and Coordination Chemistry

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. While there are no specific reports detailing the use of this compound as a ligand, its structural features suggest potential coordination modes. The ether oxygen could act as a Lewis basic donor to a metal center. Furthermore, functionalization of the aromatic ring with donor groups such as phosphines or amines could create bidentate or pincer-type ligands.

The sterically demanding tert-butyl group at the 7-position would play a significant role in the coordination chemistry of any derived ligands. It could create a specific steric pocket around the metal center, influencing substrate binding and the stereochemical outcome of catalytic reactions. This is a common strategy in ligand design to achieve high levels of selectivity. For example, sterically encumbered cyclopentadienyl (B1206354) ligands, such as 1,2,4-tri(tert-butyl)cyclopentadienyl, have been successfully used to stabilize and control the reactivity of main group and transition metals.

Catalytic Activity in Organic Transformations

The development of organometallic catalysts based on this compound-derived ligands is a currently unexplored area. However, based on the known catalytic applications of other heterocyclic ligands, one can speculate on potential areas of use.

If functionalized to create chiral ligands, complexes of this compound could be evaluated in asymmetric catalysis. The defined steric environment created by the tert-butyl group could be advantageous in enantioselective transformations.

Furthermore, the electronic properties of the isochroman system, modulated by the tert-butyl group, could influence the electronic environment of a coordinated metal center, thereby tuning its catalytic activity. For instance, the electron-donating nature of the ether oxygen could enhance the reactivity of a metal center in certain oxidative addition or reductive elimination steps of a catalytic cycle. While no concrete examples of the catalytic activity of this compound-based systems have been reported, the principles of ligand design suggest that this is a promising, yet untapped, field of investigation.

Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. For a molecule like 7-(tert-Butyl)isochroman, with its distinct aromatic and aliphatic regions, NMR provides a wealth of information regarding atom connectivity, stereochemistry, and conformational dynamics.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that necessitate the use of multi-dimensional NMR techniques for unambiguous assignment. rsc.orgomicsonline.org For this compound, a combination of 2D NMR experiments would be essential for a complete structural characterization.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the scalar coupling network between protons. For instance, it would definitively map the coupling between the protons on the heterocyclic ring (at positions 1, 3, and 4) and the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly crucial for identifying quaternary carbons, such as the carbons of the tert-butyl group and the substituted aromatic carbon at position 7. Correlations between the tert-butyl protons and the aromatic ring carbons would confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of nuclei. For this compound, NOESY data would be instrumental in confirming the through-space interactions between the tert-butyl protons and the adjacent aromatic protons, further solidifying the structural assignment.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| H-1 | 4.85 (s, 2H) | 68.5 |

| H-3 | 3.90 (t, 2H) | 65.0 |

| H-4 | 2.85 (t, 2H) | 28.0 |

| H-5 | 7.20 (d) | 127.0 |

| H-6 | 7.10 (dd) | 125.0 |

| H-8 | 7.05 (d) | 126.0 |

| tert-Butyl H | 1.30 (s, 9H) | 34.5 (Cq), 31.5 (CH₃) |

The isochroman (B46142) ring is not planar and exists in a half-chair or sofa conformation. The presence of the bulky tert-butyl group can influence the ring inversion process. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange phenomena. core.ac.uknih.govnih.gov

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons of the heterocyclic ring. At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at positions 3 and 4 might appear as averaged, broad signals. As the temperature is lowered, the rate of inversion decreases, and at the coalescence temperature, the single broad peak will begin to resolve into two distinct signals for the axial and equatorial protons. Further cooling below the coalescence temperature would result in sharp, well-resolved signals for each conformer.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable quantitative data on the conformational stability of the this compound ring system.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). chimia.chuni-rostock.denih.gov This accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₃H₁₈O), HRMS would be able to distinguish its exact mass from other isobaric compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Application to this compound |

| HRMS (e.g., Orbitrap, FT-ICR) | Exact mass and elemental composition. | Confirmation of the molecular formula C₁₃H₁₈O. |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.netnih.govnih.gov This technique is invaluable for elucidating the fragmentation pathways of a molecule, which in turn provides significant structural information.

For this compound, the molecular ion ([M]⁺˙) would likely undergo characteristic fragmentation patterns. A prominent fragmentation would be the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z [M-15]⁺. Another expected fragmentation is the loss of isobutylene (B52900) via a McLafferty-type rearrangement or simple cleavage, leading to an ion at m/z [M-56]⁺. Alpha-cleavage adjacent to the ether oxygen is also a common fragmentation pathway for such compounds. youtube.com

The study of these fragmentation mechanisms provides a "fingerprint" of the molecule's structure. By analyzing the product ion spectrum, one can piece together the connectivity of the molecule.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z, hypothetical) | Proposed Structure of Product Ion |

| 190 ([M]⁺˙) | •CH₃ | 175 | [M - CH₃]⁺ |

| 190 ([M]⁺˙) | C₄H₈ (isobutylene) | 134 | [M - C₄H₈]⁺˙ |

| 190 ([M]⁺˙) | C₄H₉• | 133 | [M - C₄H₉]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and can also offer insights into molecular conformation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isochroman ring and the tert-butyl group would be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching vibrations: These would be visible in the 1450-1600 cm⁻¹ region.

C-O-C stretching vibrations: The ether linkage in the isochroman ring would give rise to a strong, characteristic band, typically in the 1050-1250 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule. Furthermore, subtle shifts in vibrational frequencies can sometimes be correlated with conformational changes, although this often requires computational modeling for accurate interpretation.

| Vibrational Mode | Expected IR Frequency (cm⁻¹, hypothetical) | Expected Raman Shift (cm⁻¹, hypothetical) |

| Aromatic C-H stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H stretch | 2850-2980 | 2850-2980 |

| Aromatic C=C stretch | 1610, 1500 | 1610, 1500 |

| C-O-C asymmetric stretch | 1240 | Weak |

| C-O-C symmetric stretch | 1080 | 1080 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Spectroscopy (CD/ORD) for Electronic Transitions and Stereochemistry

Electronic spectroscopy provides information about the electronic structure of the molecule and the transitions between different electronic energy levels.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the benzene (B151609) ring. The spectrum is expected to show characteristic absorption bands arising from π → π* transitions. For benzene and its simple alkyl derivatives, two main absorption bands are typically observed: the E₂ band (around 204 nm) and the B band (a series of fine-structured bands around 254 nm).

The presence of the ether oxygen and the alkyl group (the dihydropyran ring) fused to the benzene ring, along with the tert-butyl substituent, will cause a bathochromic (red) shift of these absorption bands compared to benzene. The tert-butyl group, being an electron-donating group through induction and hyperconjugation, is known to cause a slight red shift in the UV spectrum of benzene. stackexchange.comnih.gov The ether oxygen atom, with its lone pairs of electrons, can also participate in conjugation with the aromatic π-system, further influencing the position and intensity of the absorption maxima.

The expected electronic transitions for this compound are summarized in the table below.

| Transition | Approximate λ (nm) | Description |

| ¹Lₐ (E₂) | ~210-230 | A high-intensity π → π* transition of the benzene ring. |

| ¹Lₑ (B) | ~260-280 | A lower-intensity π → π* transition, which may show some vibrational fine structure. |

This table provides estimated values based on the UV spectra of related aromatic compounds.

This section is not applicable to this compound. The isochroman ring system itself is achiral. The introduction of a tert-butyl group at the 7-position of the aromatic ring does not create a stereocenter. Therefore, this compound is an achiral molecule and will not exhibit optical activity, meaning it will not rotate the plane of polarized light or show a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy.

Computational and Theoretical Chemistry Studies of 7 Tert Butyl Isochroman

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Molecular Geometry Optimization and Energetics

No published studies were found that report the optimized molecular geometry or energetics of 7-(tert-Butyl)isochroman using DFT or ab initio methods.

Frontier Molecular Orbital Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Potential Energy Surface Mapping

A potential energy surface map for the conformational isomers of this compound has not been reported in the scientific literature.

Solvent Effects on Conformation

No research is available on how different solvents might influence the conformational preferences of this compound.

Reaction Mechanism Elucidation through Computational Modeling

There are no computational studies that model the reaction mechanisms involving this compound.

Transition State Identification and Energy Barriers

The study of reaction mechanisms involving this compound at a molecular level relies on the identification of transition states and the calculation of associated energy barriers. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions. For a molecule like this compound, reactions of interest could include electrophilic aromatic substitution on the benzene (B151609) ring or oxidation at the benzylic position.

To identify a transition state, a proposed reaction coordinate is typically scanned to locate a maximum energy point. This structure is then optimized using algorithms designed to find first-order saddle points on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). This barrier is a critical determinant of the reaction rate. Theoretical calculations can compare the energy barriers for different potential reaction pathways, thereby predicting the most likely reaction product. For instance, in a hypothetical electrophilic nitration reaction, calculations could determine whether substitution is more favorable at the C6 or C8 position, ortho to the tert-butyl group, by comparing the respective transition state energies.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Bromination of this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Electrophilic attack at C6 | Planar aromatic ring with elongating C-H bond and forming C-Br bond. | 18.5 |

| Electrophilic attack at C8 | Planar aromatic ring with elongating C-H bond and forming C-Br bond. | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates the type of information that would be generated from transition state calculations.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energy barriers. researchgate.net Computational models can account for these solvation effects through either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states. The choice of solvent can alter the stability of charged or polar species, thereby changing the energy profile of a reaction. nih.gov For example, a polar solvent might stabilize a polar transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be crucial for an accurate description of the reaction pathway. acs.org For this compound, explicit solvent molecules could be important when studying reactions involving the ether oxygen, where hydrogen bonding with a protic solvent could play a significant role.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic parameters of molecules like this compound, aiding in their structural characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. chemistrysteps.com Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters. units.it

The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the signals to specific nuclei in the molecule can be made. pdx.edumsu.edu For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the protons of the isochroman (B46142) ring system, and the protons of the tert-butyl group. The accuracy of these predictions depends on the level of theory and the basis set used.

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 (methylene) | 4.75 | 4.70 |

| H-3 (methylene) | 2.85 | 2.80 |

| H-4 (methylene) | 3.90 | 3.85 |

| H-5 (aromatic) | 7.20 | 7.15 |

| H-6 (aromatic) | 7.35 | 7.30 |

| H-8 (aromatic) | 7.10 | 7.05 |

| tert-Butyl | 1.35 | 1.30 |

Note: The data in this table is hypothetical and for illustrative purposes. It shows how calculated values are compared with experimental data for signal assignment.

Vibrational Frequency Calculations

These calculations are typically performed at the same level of theory used for geometry optimization. The resulting vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic bands for the aromatic C-H stretching, the aliphatic C-H stretching of the isochroman and tert-butyl groups, the C-O-C stretching of the ether linkage, and various bending and deformation modes. nist.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (tert-Butyl) | 2960-2980 | Strong |

| Aliphatic C-H Stretch (Isochroman) | 2850-2950 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1610, 1500 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1250 | Strong |

| tert-Butyl Umbrella Deformation | 1365 | Strong |

Note: The data in this table is hypothetical and for illustrative purposes, indicating the types of vibrational modes and their expected frequencies.

Potential Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical Focus

Role as a Synthetic Building Block in Complex Molecule Synthesis

The isochroman (B46142) moiety is a recognized structural motif in a variety of complex organic molecules. Its incorporation can impart specific stereochemical and conformational properties to a target molecule. The presence of the tert-butyl group at the 7-position could further influence its utility as a synthetic building block.

Precursor for Advanced Organic Frameworks

While no specific metal-organic frameworks (MOFs) incorporating 7-(tert-Butyl)isochroman have been reported, the general principles of MOF design suggest its potential as a precursor. The aromatic ring of the isochroman could be further functionalized with coordinating groups (e.g., carboxylic acids, pyridyls) to act as a linker. The bulky tert-butyl group would be expected to play a significant role in templating the pore structure of the resulting framework, potentially leading to materials with high surface area and specific adsorption properties. For instance, the introduction of bulky substituents like tert-butyl groups on organic linkers has been shown to influence the topology and pore environment of MOFs. mdpi.com

Components in Supramolecular Assemblies

The tert-butyl group is well-known for its role in directing the self-assembly of molecules in supramolecular chemistry. Its steric bulk can control intermolecular interactions, such as π-π stacking, by preventing close packing of aromatic rings, leading to the formation of specific and often intricate three-dimensional architectures. It is conceivable that this compound could be utilized to create novel host-guest systems or liquid crystalline phases, where the isochroman unit provides a rigid core and the tert-butyl group dictates the packing and recognition properties. Research on other tert-butylated aromatic compounds has demonstrated their ability to form well-defined supramolecular structures. rsc.orgacs.org

Integration into Polymeric Structures for Novel Material Properties

The incorporation of cyclic structures and bulky functional groups into polymers is a common strategy to modify their physical and chemical properties.

Monomer or Cross-linking Agent in Polymer Chemistry

Theoretically, this compound could be functionalized to act as a monomer in polymerization reactions. For example, the introduction of a polymerizable group, such as a vinyl or epoxide, onto the isochroman scaffold would allow its incorporation into polymer chains. The rigid and bulky nature of the this compound unit would likely increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability and mechanical strength. While no polymers derived from this compound are documented, studies on polymers containing other bulky groups, such as poly(4-tert-butylstyrene), have shown that these substituents can significantly impact polymer properties. sigmaaldrich.comscipoly.com

If functionalized with two or more polymerizable groups, this compound could also serve as a cross-linking agent. Its rigid structure would create well-defined junction points in a polymer network, potentially leading to materials with improved modulus and controlled swelling behavior. The use of bulky and rigid cross-linkers is a known strategy to enhance the performance of polymeric materials. mdpi.com

Modifiers for Polymer Functionality

As a modifier, the addition of this compound to a polymer blend could impart specific properties. Its bulky, hydrophobic tert-butyl group could increase the free volume of the polymer matrix, potentially enhancing gas permeability. Furthermore, the isochroman's heterocyclic nature could influence the blend's polarity and compatibility with other components.

Applications in Advanced Catalytic Systems

The isochroman scaffold has been utilized in the design of ligands for asymmetric catalysis. researchgate.net The steric and electronic properties of substituents on the isochroman ring can significantly influence the selectivity and activity of the catalyst.

The presence of a bulky tert-butyl group at the 7-position of the isochroman ring could be advantageous in certain catalytic applications. This steric hindrance could create a specific chiral pocket around a metal center, leading to high enantioselectivity in asymmetric reactions. For example, bimetallic catalytic systems have been developed for the synthesis of tetracyclic isochromans where sterically hindered substituents on the ligand play a crucial role in the stereochemical outcome. nih.gov While no catalytic applications of this compound have been reported, the principles of ligand design suggest its potential in this area.

Components of Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The steric and electronic properties of the ligand can be fine-tuned to achieve a desired catalytic outcome. The this compound scaffold presents an interesting platform for the design of novel ligands.

The tert-butyl group is well-known for imparting significant steric bulk to a ligand. This steric hindrance can create a specific coordination environment around the metal center, influencing the binding of substrates and the stereoselectivity of the reaction. For instance, bulky phosphine (B1218219) ligands are widely used to enhance the performance of transition metal catalysts in cross-coupling reactions.

While this compound itself is not a ligand, it can be envisioned as a precursor to a variety of chiral and achiral ligands. The isochroman ring system can be functionalized to introduce coordinating atoms, such as phosphorus or nitrogen. For example, a phosphine group could be introduced onto the aromatic ring of the isochroman, creating a novel phosphine ligand. The tert-butyl group at the 7-position would then exert its steric influence on the catalytic center.

Hypothetical Ligand Synthesis and Application:

A potential synthetic route to an isochroman-based phosphine ligand could involve the lithiation of the aromatic ring of this compound, followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine. The resulting phosphine ligand could then be coordinated to a transition metal, like palladium or rhodium, to form a homogeneous catalyst.

The performance of such a hypothetical catalyst could be evaluated in a variety of transformations, including Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The bulky tert-butyl group would be expected to influence the regioselectivity and stereoselectivity of these reactions.

| Potential Ligand Type | Hypothetical Functionality | Potential Catalytic Application |

| Phosphine Ligand | Introduction of a -P(C₆H₅)₂ group | Cross-coupling reactions, hydrogenation |

| Chiral Diamine Ligand | Functionalization with amino groups | Asymmetric synthesis |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of an imidazolium (B1220033) salt on the aromatic ring | Metathesis, C-H activation |

It is important to note that the synthesis and catalytic activity of such ligands derived from this compound are currently speculative and would require experimental validation.

Supports for Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The support material in a heterogeneous catalyst is critical for dispersing and stabilizing the active catalytic species. Functionalized organic molecules can be used to create novel catalyst supports with tailored properties.

Oxygen-containing heterocyclic compounds have been utilized in the synthesis of heterogeneous nanocatalysts. researchgate.netdergipark.org.trdergipark.org.trbohrium.com The this compound molecule, with its bicyclic ether structure and a reactive aromatic ring, could serve as a building block for novel heterogeneous catalyst supports.

One potential approach is the "heterogenization" of a homogeneous catalyst by anchoring it to a solid support. The this compound moiety could be functionalized with a group capable of covalently bonding to a solid support, such as silica (B1680970) or a polymer resin. For example, the aromatic ring could be modified to include a trialkoxysilane group, which can then be grafted onto the surface of silica. A catalytically active metal center could then be coordinated to a ligand component of the functionalized isochroman.

The tert-butyl group in such a supported catalyst could influence the surface properties of the material, potentially creating hydrophobic pockets that could affect substrate binding and reaction selectivity.

Another avenue for the use of this compound in heterogeneous catalysis is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable pore sizes, making them attractive as catalyst supports. By designing a derivative of this compound with appropriate linker functionalities, it could potentially be incorporated into the structure of a MOF. The isochroman's oxygen atom could act as a coordination site for the metal nodes of the framework, while the tert-butyl group would project into the pores, influencing the catalytic environment within the MOF.

| Support Strategy | Method of Immobilization | Potential Advantage |

| Grafting on Silica | Covalent bonding via a silane (B1218182) linker | Enhanced catalyst stability and recyclability |

| Polymer-Supported | Incorporation into a polymer backbone | Tunable mechanical and swelling properties |

| Metal-Organic Framework (MOF) | Use as a functionalized linker | High surface area and shape selectivity |

The development of such heterogeneous catalysts based on this compound is a prospective area of research that could lead to new materials with unique catalytic properties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of isochroman (B46142) derivatives is a well-established field, yet the specific synthesis of 7-(tert-Butyl)isochroman presents an opportunity for the exploration of novel and efficient synthetic strategies. Future research could focus on developing methodologies that offer high yields, stereocontrol, and are amenable to the synthesis of a diverse range of derivatives.

One promising approach involves the intramolecular cyclization of a suitably substituted β-phenethyl alcohol derivative. This could be achieved through various methods, including acid-catalyzed cyclization or metal-catalyzed hydroalkoxylation. The key challenge in this approach would be the synthesis of the requisite precursor, 4-tert-butyl-2-(2-hydroxyethyl)benzyl alcohol.

Another avenue for exploration is the use of modern cross-coupling reactions to introduce the tert-butyl group onto a pre-formed isochroman core. For instance, a palladium-catalyzed Suzuki or Negishi coupling of a 7-halo-isochroman with a tert-butylating agent could provide a direct route to the target molecule. The development of odorless and efficient methods for introducing the tert-butyl group is an area of active research. mdpi.com

Furthermore, the exploration of dearomatization strategies of readily available aromatic precursors could offer an innovative pathway to the isochroman core. This could involve, for example, the Birch reduction of a substituted 2-phenylethanol (B73330) derivative followed by ozonolysis and reductive cyclization.

The potential synthetic pathways are summarized in the table below:

| Synthetic Strategy | Key Precursors | Potential Advantages | Potential Challenges |

| Intramolecular Cyclization | 4-tert-butyl-2-(2-hydroxyethyl)benzyl alcohol | Convergent synthesis, potential for stereocontrol | Synthesis of the precursor may be multi-step |

| Cross-Coupling Reaction | 7-Halo-isochroman, tert-butylating agent | Direct introduction of the tert-butyl group | Catalyst optimization, potential for side reactions |

| Dearomatization Strategy | Substituted 2-phenylethanol derivative | Use of readily available starting materials | Harsh reaction conditions, control of regioselectivity |

Investigation of Undiscovered Reactivity Patterns

The presence of the sterically demanding tert-butyl group at the 7-position is expected to significantly influence the reactivity of the isochroman ring system. nih.gov Future research should aim to uncover these unique reactivity patterns.

One area of interest is the electrophilic aromatic substitution of the benzene (B151609) ring. The tert-butyl group is an ortho-, para-directing group, and its presence will likely direct incoming electrophiles to the 6 and 8 positions. However, the steric hindrance imposed by the tert-butyl group may favor substitution at the less hindered 6-position. A systematic study of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would provide valuable insights into the electronic and steric effects of the tert-butyl group.

Another important aspect to investigate is the reactivity of the benzylic C-1 position. The isochroman ring can undergo oxidation or functionalization at this position. The influence of the remote tert-butyl group on the stability of radical or cationic intermediates at C-1 would be an interesting area of study.

Furthermore, the cleavage of the ether linkage in the isochroman ring under various conditions (e.g., strong acids, Lewis acids) could be explored. The electronic effect of the tert-butyl group might modulate the reactivity of the ether oxygen, potentially leading to selective ring-opening reactions.

Advanced Characterization Techniques for Fine Structure and Dynamics

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and reactivity. Future research should employ a combination of advanced spectroscopic and analytical techniques for a comprehensive characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals. mdpi.com Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help in determining the preferred conformation of the isochroman ring.

X-ray crystallography of a single crystal of this compound would provide the most definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring. mdpi.com This data would serve as a benchmark for computational models.

In addition to static structural information, the dynamic behavior of the molecule in solution could be investigated using techniques such as variable-temperature NMR to study conformational changes and energy barriers to ring inversion.

The following table summarizes the key characterization techniques and the information they can provide:

| Technique | Information Provided |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proximity of protons, conformational information |

| X-ray Crystallography | Precise 3D structure in the solid state |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions |

Development of New Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for complementing experimental studies and providing deeper insights into the structure, properties, and reactivity of molecules. researchgate.net For this compound, the development of accurate computational models could accelerate the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. These calculations can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting reaction outcomes.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of this compound in different solvents and at various temperatures. This can help in understanding how the molecule behaves in a more realistic environment and how its conformation influences its properties.

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of this compound derivatives with varying biological activities are synthesized. These models could help in identifying the key structural features responsible for a particular activity and guide the design of new, more potent analogues.

The development of these computational models will not only enhance our understanding of this compound but also contribute to the broader field of predictive chemistry for heterocyclic compounds.

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reaction mechanisms |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-(tert-Butyl)isochroman to improve yield and purity?

- Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., dichloromethane vs. THF), temperature control, and catalyst optimization. Use column chromatography for purification, and validate purity via NMR (¹H/¹³C) and HPLC . For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and cross-check spectral data against known analogs .

Q. What characterization techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods (NMR, IR, MS) with crystallographic data (if single crystals are obtainable). Compare experimental NMR shifts with computational predictions (DFT-based) to resolve ambiguities in stereochemistry or substituent effects. Report melting points and elemental analysis to corroborate purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor decomposition via TLC or HPLC over time. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictory data in the reaction mechanism of this compound formation?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated reagents) to track reaction pathways. Use in-situ FTIR or Raman spectroscopy to detect intermediates. Compare experimental results with computational simulations (e.g., DFT for transition-state analysis) to validate mechanistic hypotheses . Address discrepancies by revisiting assumptions about solvent effects or catalyst-substrate interactions .

Q. How can computational modeling enhance the design of this compound derivatives with targeted properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict physicochemical properties (e.g., logP, solubility). Use molecular docking to explore binding affinities for bioactivity studies. Validate predictions with synthetic analogs and in vitro assays .

Q. What experimental controls are essential when evaluating the biological activity of this compound in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO concentration-matched), positive/negative controls, and cytotoxicity assays. Ensure batch-to-b consistency by characterizing compound stability in cell culture media via LC-MS. Address false positives by repeating assays with orthogonal methods (e.g., fluorescence quenching controls) .

Q. How should researchers address irreproducibility in catalytic applications of this compound?

- Methodological Answer : Systematically vary catalyst loading, substrate ratios, and reaction scales. Use Design of Experiments (DoE) to identify critical factors. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and report confidence intervals. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk or Levene’s tests .

Q. How can researchers contextualize their findings on this compound within existing literature?

- Methodological Answer : Perform a systematic literature review using databases like SciFinder or Reaxys. Use citation management tools to map trends and gaps. Discuss conflicting results by comparing experimental conditions (e.g., solvent polarity, catalyst type) and propose hypotheses for divergence .

Tables for Key Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.